molecular formula C10H10ClNO B3060703 N-allyl-2-chlorobenzamide CAS No. 66896-68-2

N-allyl-2-chlorobenzamide

Cat. No.: B3060703
CAS No.: 66896-68-2
M. Wt: 195.64 g/mol
InChI Key: RRTKKTTXRXQMEF-UHFFFAOYSA-N
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Description

N-allyl-2-chlorobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an allyl group attached to the nitrogen atom and a chlorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-2-chlorobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with allylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-allyl-2-chlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Oxidation Reactions: The allyl group can be oxidized to form an epoxide or an aldehyde, depending on the oxidizing agent used.

    Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution Reactions: Sodium hydroxide or other strong bases can be used under reflux conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Lithium aluminum hydride or sodium borohydride can be used in anhydrous solvents like tetrahydrofuran.

Major Products Formed:

    Substitution Reactions: Derivatives with different substituents on the benzene ring.

    Oxidation Reactions: Epoxides or aldehydes.

    Reduction Reactions: Amines.

Scientific Research Applications

N-allyl-2-chlorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-allyl-2-chlorobenzamide involves its interaction with specific molecular targets in biological systems. The allyl group can undergo metabolic activation to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The exact molecular pathways and targets are still under investigation, but it is believed that the compound can modulate enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

    N-allylbenzamide: Lacks the chlorine substituent on the benzene ring.

    2-chlorobenzamide: Lacks the allyl group attached to the nitrogen atom.

    N-allyl-4-chlorobenzamide: Has the chlorine substituent at the para position instead of the ortho position.

Uniqueness: N-allyl-2-chlorobenzamide is unique due to the presence of both the allyl group and the chlorine substituent, which confer distinct chemical reactivity and biological activity compared to its analogs

Properties

IUPAC Name

2-chloro-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h2-6H,1,7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTKKTTXRXQMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390547
Record name N-allyl-2-chlorobenzenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66896-68-2
Record name N-allyl-2-chlorobenzenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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